Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl-
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Overview
Description
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- is a nitrogen-containing heterocyclic compound. Pyridine derivatives are significant in medicinal chemistry due to their presence in many pharmaceuticals, natural products, and functional materials This compound is a six-membered ring structure with nitrogen as one of the ring atoms, making it a part of the pyridine family
Preparation Methods
The synthesis of Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- can be achieved through various synthetic routes. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach includes the use of inorganic strong acid aqueous solutions and subsequent reactions at elevated temperatures . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, Grignard reagents, and strong acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can lead to the formation of dihydropyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, pyridine derivatives are known for their therapeutic properties, including anti-cancer, antihypertensive, and antimicrobial activities . Industrially, these compounds are used in the production of agrochemicals and functional materials .
Mechanism of Action
The mechanism of action of Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . The acetyl and phenyl groups also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Pyridine, 1,5-diacetyl-1,2-dihydro-2-phenyl- can be compared with other pyridine derivatives such as 3,5-diacetyl-2,6-dimethylpyridine and pyrido[1,2-a]indoles These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
CAS No. |
61340-77-0 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(1-acetyl-2-phenyl-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C15H15NO2/c1-11(17)14-8-9-15(16(10-14)12(2)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
InChI Key |
NNOAPQWBGNUDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(C=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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